molecular formula C24H23N3O7S B5526600 2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE

2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE

Cat. No.: B5526600
M. Wt: 497.5 g/mol
InChI Key: DWZNHLGYSDZTPD-PCLIKHOPSA-N
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Description

2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is a complex organic compound with a unique structure that includes methoxy, phenyl, and sulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenyl methyl carbonate with N-phenylbenzenesulfonamide in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-{[2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is unique due to its combination of methoxy, phenyl, and sulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(E)-[[2-[N-(benzenesulfonyl)anilino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7S/c1-32-22-15-18(13-14-21(22)34-24(29)33-2)16-25-26-23(28)17-27(19-9-5-3-6-10-19)35(30,31)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNHLGYSDZTPD-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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